molecular formula C9H12ClN B1647310 1-(3-Chlorophenyl)propan-2-amine

1-(3-Chlorophenyl)propan-2-amine

Cat. No.: B1647310
M. Wt: 169.65 g/mol
InChI Key: ORWQJKNRYUIFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Phenethylamine (B48288) and Amphetamine Chemical Classes

1-(3-Chlorophenyl)propan-2-amine is structurally classified as a substituted phenethylamine. The core phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain. The defining feature of this compound is the presence of a chlorine atom at the third position of the phenyl ring and a methyl group on the carbon alpha to the amine.

Its structure also places it within the broader class of substituted amphetamines. wikipedia.org Amphetamine itself is alpha-methylphenethylamine, and the addition of substituents to the phenyl ring, the side chain, or the amino group gives rise to a vast array of compounds with diverse pharmacological profiles. wikipedia.org The "1-(3-Chlorophenyl)" portion of its name specifies the substitution pattern on the aromatic ring, which is a key determinant of its chemical properties and biological activity.

Significance in Chemical Synthesis and Biological Research

The primary significance of this compound in academic and industrial research lies in its role as a precursor or intermediate in the synthesis of more complex molecules. Organic chemists utilize such compounds as building blocks to construct novel chemical entities with potential therapeutic applications. The synthesis of related compounds often involves multi-step reaction sequences, where the specific arrangement of atoms in this compound is crucial for achieving the desired final product.

For instance, the synthesis of related compounds can start from precursors like 3-chlorobenzaldehyde (B42229) and involve several steps including condensation, reduction, and amination reactions. The presence of the chlorine atom on the phenyl ring can influence the reactivity of the molecule and its interactions with biological targets.

In the realm of biological research, the structural similarity of this compound to known central nervous system stimulants prompts investigation into its potential pharmacological effects. Researchers in neuropharmacology and medicinal chemistry study such compounds to understand structure-activity relationships, which dictate how a molecule's shape and chemical properties influence its interaction with biological receptors and enzymes.

Overview of Current Academic Research Trajectories

Current academic research involving compounds structurally related to this compound is multifaceted. One major area of investigation is the synthesis of novel derivatives and the evaluation of their potential as therapeutic agents. This includes modifying the core structure to explore how these changes affect the compound's biological activity.

Another research trajectory focuses on the development of analytical methods to detect and quantify these types of compounds. This is particularly relevant in the context of forensic science and toxicology.

Furthermore, computational studies, such as molecular modeling and docking, are employed to predict the binding of these compounds to various biological targets, providing insights that can guide further experimental research. While specific research on this compound itself may be limited in publicly available literature, the broader class of substituted phenethylamines and amphetamines remains an active area of scientific inquiry.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound26632-69-9C9H12ClN169.65
1-(3-chlorophenyl)propan-1-amine40023-86-7C9H12ClN169.66
1-Amino-1-(3-chlorophenyl)propan-2-ol1226165-17-8C9H12ClNO185.65
1-(3-Chlorophenyl)propan-1-one34841-35-5C9H9ClO168.62
2-Amino-1-(3-chlorophenyl)-1-propanone119802-69-6C9H10ClNO183.63
2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one119802-68-5C13H18ClNO239.74
1-(3-chlorophenyl)-N-(1-phenylethyl)propan-2-amine43694883C17H20ClN273.8
N-(1-(3-Chlorophenyl)ethyl)propan-2-amine1019598-00-5C11H16ClN197.7
Amphetamine300-62-9C9H13N135.21
Methamphetamine537-46-2C10H15N149.23
Thiopropamine30433-93-3C7H11NS141.23
3-Chloromethcathinone (3-CMC)Not AvailableC10H12ClNO197.66

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

1-(3-chlorophenyl)propan-2-amine

InChI

InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3

InChI Key

ORWQJKNRYUIFJU-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)Cl)N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Chlorophenyl Propan 2 Amine and Analogues

Established Synthetic Routes

Traditional synthetic routes to 1-(3-chlorophenyl)propan-2-amine often involve multi-step processes that begin with readily available starting materials. These methods are well-documented and provide reliable access to the target compound, albeit often as a racemic mixture.

Condensation Reactions of 3-Chlorobenzaldehyde (B42229) and Nitroethane, Followed by Reduction

A common and established method for synthesizing this compound involves the initial condensation of 3-chlorobenzaldehyde with nitroethane. This reaction, typically carried out in the presence of a basic catalyst, forms the corresponding nitrostyrene (B7858105) derivative. The subsequent reduction of the nitro group and the carbon-carbon double bond yields the desired primary amine.

The initial condensation step is a Henry reaction, where the acidic proton of nitroethane adds to the carbonyl group of 3-chlorobenzaldehyde. This is followed by dehydration to yield 1-(3-chlorophenyl)-2-nitropropene. The reduction of this intermediate is a critical step and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal hydrides such as lithium aluminum hydride (LiAlH₄). libretexts.org

ReactantsCatalyst/ReagentsIntermediateProduct
3-Chlorobenzaldehyde, NitroethaneBase (e.g., NaOH, KOH)1-(3-Chlorophenyl)-2-nitropropeneThis compound
1-(3-Chlorophenyl)-2-nitropropeneH₂, Pd/C or LiAlH₄-This compound

Reductive Amination Approaches from Propanone Precursors

Reductive amination provides another versatile route to this compound, starting from 1-(3-chlorophenyl)-2-propanone. libretexts.org This one-pot reaction involves the formation of an imine intermediate by reacting the ketone with an amine source, followed by in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.comlumenlearning.com

Ammonia (B1221849) is commonly used as the amine source to produce the primary amine. The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine in the presence of the ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose due to their mild and selective nature. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over a metal catalyst like nickel can also be used. libretexts.org

Ketone PrecursorAmine SourceReducing AgentProduct
1-(3-Chlorophenyl)-2-propanoneAmmonia (NH₃)NaBH₃CN, NaBH(OAc)₃, or H₂/NiThis compound

Enantioselective Synthesis Strategies

The biological activity of chiral amines is often stereospecific, making the development of enantioselective synthetic methods a crucial area of research. Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the synthesis of optically pure amines. nih.govrsc.orgnih.gov

Biocatalytic Methods Utilizing Transaminases for Chiral Amines

Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govnih.gov This capability makes them highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com

The asymmetric synthesis of chiral amines from prochiral ketones is a highly atom-economical and direct approach. nih.govmdpi.com In this process, a transaminase enzyme stereoselectively transfers an amino group from a suitable amino donor, such as L-alanine or isopropylamine, to the prochiral ketone, 1-(3-chlorophenyl)-2-propanone. This reaction can produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess (ee), depending on the stereoselectivity of the chosen transaminase. researchgate.net The reaction equilibrium can sometimes be unfavorable, but various strategies, such as using a large excess of the amino donor or removing the pyruvate (B1213749) byproduct, can be employed to drive the reaction towards the desired amine product. nih.govtdx.cat

Prochiral KetoneAmino DonorBiocatalystChiral Amine ProductEnantiomeric Excess (ee)
1-(3-Chlorophenyl)-2-propanoneIsopropylamine(R)- or (S)-selective Transaminase(R)- or (S)-1-(3-Chlorophenyl)propan-2-amine73-99% researchgate.net

Kinetic resolution is another valuable application of transaminases for obtaining enantiomerically pure amines. mdpi.comrsc.org This method starts with a racemic mixture of this compound. A stereoselective transaminase is then used to selectively convert one of the enantiomers into the corresponding ketone, 1-(3-chlorophenyl)-2-propanone, while leaving the other enantiomer unreacted. rsc.orgresearchgate.net

For example, an (S)-selective transaminase will preferentially deaminate the (S)-enantiomer of the amine, resulting in the enrichment of the (R)-enantiomer. rsc.org The success of this method relies on the high enantioselectivity of the enzyme, allowing for the separation of the unreacted, enantiopure amine from the ketone byproduct. This technique can be highly efficient, often yielding the desired enantiomer with excellent enantiomeric excess. rsc.org

Racemic AmineBiocatalystUnreacted EnantiomerByproduct
(R/S)-1-(3-Chlorophenyl)propan-2-amine(S)-selective Transaminase(R)-1-(3-Chlorophenyl)propan-2-amine1-(3-Chlorophenyl)-2-propanone

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical yet effective technique for separating enantiomers from a racemic mixture. In the context of this compound, this method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

The fundamental principle of this technique lies in the differential interactions between the enantiomers of the target compound and the single enantiomer of the resolving agent. nii.ac.jp This leads to the formation of diastereomers with distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. rsc.org

Commonly used chiral resolving agents for amines include chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org For instance, reacting racemic this compound with an enantiomerically pure acid, such as (R)-mandelic acid, would yield two diastereomeric salts: (R)-1-(3-chlorophenyl)propan-2-aminium (R)-mandelate and (S)-1-(3-chlorophenyl)propan-2-aminium (R)-mandelate.

The efficiency of the resolution is highly dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the molar ratio of the reactants. nih.govadvanceseng.com Optimization of these parameters is crucial for achieving high diastereomeric excess and yield. advanceseng.com Once the less soluble diastereomeric salt has been isolated by crystallization, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.org

Table 1: Factors Influencing Diastereomeric Salt Resolution

ParameterInfluence on Resolution
Resolving Agent The structural compatibility between the amine and the chiral acid is critical for effective chiral recognition and differential solubility of the diastereomeric salts. nih.gov
Solvent System The solubility of the diastereomeric salts varies significantly with the solvent, impacting the efficiency of crystallization. A solvent that maximizes the solubility difference between the two diastereomers is ideal. nii.ac.jp
Temperature Temperature affects the solubility of the salts. Controlled cooling is often employed to induce crystallization of the less soluble diastereomer. nih.gov
Molar Ratio The stoichiometry of the amine and resolving agent can influence the yield and purity of the separated diastereomer. advanceseng.com

Synthesis of Key Intermediates and Structurally Related Scaffolds

The synthesis of this compound often proceeds through the preparation of key intermediates. These intermediates can be synthesized via various organic reactions, which are then further elaborated to the final product.

A key intermediate in some synthetic routes is 1-(3-chlorophenyl)-1-hydroxypropan-2-one (B195654). This compound can be prepared through an aldol (B89426) condensation reaction. One common method involves the reaction of 3-chlorobenzaldehyde with acetone (B3395972) in the presence of a base, such as sodium hydroxide. This reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. The resulting aldol adduct is 1-(3-chlorophenyl)-1-hydroxypropan-2-one.

Subsequent steps to potentially reach the target amine from this intermediate would involve reduction of the ketone and conversion of the hydroxyl group to an amine, possibly via a mesylate or tosylate intermediate followed by nucleophilic substitution with an amine source.

Another versatile approach to synthesizing this compound and its analogues involves halogenation followed by amination. This strategy typically starts with a precursor like 1-(3-chlorophenyl)propan-1-one (m-chloropropiophenone). medchemexpress.com

The synthesis can proceed through several pathways:

Alpha-Halogenation and Amination: The ketone, 1-(3-chlorophenyl)propan-1-one, can undergo bromination at the alpha position to yield 2-bromo-1-(3-chlorophenyl)propan-1-one. This alpha-haloketone is a reactive intermediate that can then be subjected to amination. Reaction with ammonia or a primary amine would lead to the formation of the corresponding alpha-aminoketone. Subsequent reduction of the ketone functionality would then yield the desired this compound. A Chinese patent describes a process starting from 2-bromo-3'-chloropropiophenone, which is first hydrolyzed to 1-(3-chlorophenyl)-2-hydroxypropan-1-one, then oxidized, and finally reduced to obtain a related compound. google.com

Reductive Amination: A more direct route is the reductive amination of 1-(3-chlorophenyl)propan-2-one. libretexts.org This one-pot reaction involves the treatment of the ketone with ammonia or an amine in the presence of a reducing agent. libretexts.org The reaction proceeds via the in-situ formation of an imine, which is then immediately reduced to the amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation. unodc.org The choice of the nitrogen source (e.g., ammonia) will determine if a primary amine is formed. libretexts.org The use of para-halogenated amphetamines has been studied for their toxicological properties. nih.govnih.govfrontiersin.org

Table 2: Comparison of Halogenation/Amination Routes

RouteStarting MaterialKey IntermediatesKey Reactions
Alpha-Halogenation & Amination 1-(3-Chlorophenyl)propan-1-one2-Bromo-1-(3-chlorophenyl)propan-1-one, 1-(3-Chlorophenyl)-2-aminopropan-1-oneAlpha-bromination, Nucleophilic substitution (amination), Ketone reduction
Reductive Amination 1-(3-Chlorophenyl)propan-2-oneImine (in-situ)Imine formation, Reduction

An alternative and stereocontrolled approach to synthesizing scaffolds related to this compound involves the use of β-lactams (azetidin-2-ones). nih.govwikipedia.org These strained four-membered cyclic amides are versatile synthetic intermediates. nih.govwikipedia.org The synthesis of 2-amino-3-arylpropan-1-ols can be achieved through the reductive ring-opening of appropriately substituted β-lactams. nih.govresearchgate.net

The synthesis typically begins with the preparation of a cis- or trans-4-aryl-3-substituted-β-lactam. The stereochemistry of the substituents on the β-lactam ring can often be controlled during its synthesis, for example, through a Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov

The key step is the reductive cleavage of the amide bond within the β-lactam ring. utrgv.edu A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation. utrgv.eduepa.gov The reduction of a 4-aryl-β-lactam will yield a 3-amino-3-arylpropan-1-ol. If the starting β-lactam has a substituent at the 3-position, this will be retained in the final product. For instance, reductive ring-opening of trans-4-aryl-3-chloro-β-lactams can selectively produce 2-amino-3-arylpropan-1-ols. nih.govresearchgate.net

This methodology offers a high degree of stereochemical control, making it particularly valuable for the synthesis of enantiomerically pure amino alcohols, which can be precursors to chiral amines. The aryl group can be a substituted phenyl ring, such as a 3-chlorophenyl group, making this a viable, albeit potentially longer, route to analogues of this compound.

Stereochemical Investigations of 1 3 Chlorophenyl Propan 2 Amine

Analysis of Chiral Centers and Enantiomeric Forms

1-(3-Chlorophenyl)propan-2-amine possesses a single chiral center, which is the carbon atom at the second position of the propane (B168953) chain (C2). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an amino group (-NH₂), and a 3-chlorobenzyl group (-CH₂-C₆H₄Cl). The presence of this stereocenter means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.

These enantiomers are designated as (R)-1-(3-chlorophenyl)propan-2-amine and (S)-1-(3-chlorophenyl)propan-2-amine, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. The (R) and (S) isomers are physically and chemically identical in an achiral environment, with the exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

Table 1: Enantiomeric Forms of this compound

EnantiomerAbsolute Configuration
(R)-1-(3-chlorophenyl)propan-2-amineR
(S)-1-(3-chlorophenyl)propan-2-amineS

Stereochemical Influence on Biological Interactions and Receptor Selectivity

The stereochemistry of a chiral molecule is of paramount importance in its interaction with biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, the two enantiomers of this compound are expected to exhibit different biological activities and receptor selectivities. This is because the spatial arrangement of the functional groups on each enantiomer will lead to distinct binding interactions with a chiral receptor or enzyme active site, akin to how a left hand will not fit into a right-handed glove.

While specific research on the receptor selectivity of the individual enantiomers of this compound is not extensively detailed in publicly available literature, studies on structurally related compounds underscore the significance of stereochemistry. For instance, research on synthetic 1,3-bis(aryloxy)propan-2-amines has demonstrated their potential as antibacterial agents against Gram-positive bacteria. nih.govresearchgate.net The specific stereoisomers of these compounds would likely exhibit varying degrees of antibacterial efficacy due to stereospecific interactions with bacterial targets. nih.govresearchgate.net

Furthermore, the structural similarity of this compound to known pharmacologically active molecules suggests that its enantiomers could have differential effects on biological systems. For example, the structurally related compound 1-(3-chlorophenyl)-1-hydroxypropan-2-one (B195654) is an intermediate in the synthesis of bupropion (B1668061), a drug that influences mood-regulating neurotransmitters. It is therefore plausible that the enantiomers of this compound could display stereoselective interactions with neurotransmitter transporters or receptors. The differential binding affinity of enantiomers to their biological targets often results in one enantiomer being more potent (the eutomer) and the other less potent (the distomer), or even having a different or antagonistic effect.

Methodologies for Enantiomeric Purity and Composition Determination

The determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), of a sample of this compound is crucial for both chemical synthesis and pharmacological studies. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. The two enantiomers of this compound will interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and individual quantification.

Commonly used CSPs for the separation of chiral amines include those based on polysaccharides such as cellulose (B213188) and amylose (B160209) derivatives. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess of the sample can be accurately determined.

Table 2: Chiral HPLC Parameters for Enantiomeric Separation of Amines

ParameterDescription
Stationary Phase Chiral Stationary Phase (e.g., cellulose or amylose derivatives)
Mobile Phase A mixture of solvents (e.g., hexane/isopropanol)
Detection UV detector
Output Chromatogram with two separate peaks for (R) and (S) enantiomers

While Nuclear Magnetic Resonance (NMR) spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it can be used to determine enantiomeric composition indirectly. This is achieved by reacting the enantiomeric mixture of this compound with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org

Diastereomers have different physical and chemical properties and, importantly, will produce distinct signals in an NMR spectrum. A common CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. researchgate.net The reaction of racemic this compound with, for example, (R)-Mosher's acid chloride would yield two diastereomeric amides: (R,R) and (S,R). The protons (or other NMR-active nuclei like ¹⁹F) in these two diastereomers are in different chemical environments and will therefore have different chemical shifts in the NMR spectrum. wikipedia.orgresearchgate.net By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original amine sample, can be calculated. acs.org

Table 3: Common Chiral Derivatizing Agents for Amines in NMR Analysis

Chiral Derivatizing AgentResulting DerivativeSpectroscopic Handle
Mosher's acid (or its chloride)Diastereomeric amides¹H, ¹⁹F NMR
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL) with 2-formylphenylboronic acidDiastereomeric iminoboronate esters¹H NMR acs.orgresearchgate.net

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance. When plane-polarized light is passed through a solution containing an excess of one enantiomer of this compound, the plane of the light will be rotated. The magnitude and direction of this rotation are measured by a polarimeter.

The observed rotation (α) is dependent on the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation.

The enantiomeric excess (% ee) or optical purity of a sample can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer using the following formula: chegg.com

% ee = ([α]sample / [α]pure enantiomer) x 100

While polarimetry is a relatively simple and rapid method, it is generally less accurate than chromatographic or NMR methods, especially for samples with low enantiomeric excess. nih.gov It also requires knowledge of the specific rotation of the pure enantiomer.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. For 1-(3-Chlorophenyl)propan-2-amine, such calculations can predict its geometry, vibrational modes, electronic charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the minimum energy. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found. This optimized geometry is crucial as it forms the basis for all other subsequent computational analyses.

Illustrative Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-ClValue
C-NValue
C-C (phenyl)Value
C-C (propyl)Value
C-C-NValue
C-C-CValue
Cl-C-C-C

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsion of different bonds and functional groups within this compound. This provides a detailed understanding of the molecule's dynamic behavior.

Illustrative Vibrational Frequencies and PED Assignments

Frequency (cm⁻¹)PED (%)Assignment
ValueValueN-H stretch
ValueValueC-H stretch (aromatic)
ValueValueC-H stretch (aliphatic)
ValueValueC=C stretch (aromatic)
ValueValueC-Cl stretch

Note: The values in this table are illustrative and would be the output of specific vibrational frequency and PED calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atom of the amine group and the chlorine atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

In the case of this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom, while the LUMO would also be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative FMO Properties

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are illustrative and would be derived from specific FMO calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and charge transfer.

For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ, π), the hybridization of the atoms, and the stabilizing interactions between different parts of the molecule, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds.

Thermodynamic Property Calculations

Theoretical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. These properties are calculated based on the vibrational frequencies and the optimized molecular structure. Such data is valuable for understanding the stability and behavior of the compound under various thermal conditions.

Illustrative Calculated Thermodynamic Properties

Temperature (K)Heat Capacity (C) (J/mol·K)Entropy (S) (J/mol·K)Enthalpy (H) (kJ/mol)
298.15ValueValueValue
500ValueValueValue
1000ValueValueValue

Note: The values in this table are illustrative and would be the result of specific thermodynamic property calculations.

Prediction of Spectroscopic and Electronic Properties

Computational quantum chemistry methods enable the prediction of various spectroscopic and electronic properties of molecules like this compound. These predictions are valuable for identifying unknown compounds and for understanding a molecule's intrinsic characteristics, such as its reactivity and potential for intermolecular interactions.

One application is the prediction of mass spectrometry-related properties. For instance, the predicted collision cross-section (CCS) is a measure of the ion's shape and size in the gas phase and is a useful parameter in ion mobility-mass spectrometry. While experimental data for this compound is not available in the search results, predictions for a structurally isomeric compound, 2-(3-chlorophenyl)propan-2-amine, demonstrate the type of data that can be generated. uni.lu These predictions calculate the CCS values for different ionized forms (adducts) of the molecule.

Predicted Collision Cross Section (CCS) Values for the Structural Isomer 2-(3-chlorophenyl)propan-2-amine
AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]+170.07311135.1 uni.lu
[M+Na]+192.05505143.9 uni.lu
[M+K]+208.02899139.9 uni.lu
[M+H-H2O]+152.06309130.9 uni.lu

This data is for a structural isomer and is presented to illustrate the predictive capabilities of computational modeling.

Other electronic properties, such as the distribution of electron density, molecular orbital energies (e.g., HOMO/LUMO), and electrostatic potential maps, can also be calculated. These properties are fundamental to understanding the molecule's reactivity, stability, and the nature of its interactions with receptor sites, complementing the insights gained from docking and MD simulations.

Pharmacological Mechanism of Action and Receptor Interactions in Vitro Studies

Interaction with Neurotransmitter Systems and Transporters

In-vitro studies detailing the specific interactions of 1-(3-Chlorophenyl)propan-2-amine with neurotransmitter systems are sparse. The mechanism of action for amphetamines typically involves interaction with monoamine transporters, leading to the inhibition of neurotransmitter reuptake and/or promoting their release. nih.govnih.gov However, specific data quantifying these effects for the meta-chloro isomer are largely absent from peer-reviewed literature.

Modulation of Dopamine (B1211576) and Serotonin (B10506) Pathways

Specific studies detailing the modulatory effects of this compound on dopamine and serotonin pathways are not available. However, comparative research on chloro-substituted amphetamines provides some context. Studies on the isomers of chloroamphetamine have shown that the position of the chlorine atom on the phenyl ring is critical to its pharmacological activity, particularly concerning the serotonin system. Research indicates that unlike para-chloroamphetamine (p-CA), which causes marked, long-term depletion of serotonin, meta-chloroamphetamine (m-CA) does not result in significant serotonergic depletion. wikipedia.org This suggests a substantially different interaction with the serotonin pathway compared to its more widely studied para-isomer.

Monoamine Transporter Inhibition (Dopamine Transporter (DAT), Serotonin Transporter (SERT))

Quantitative data on the inhibitory potency (Ki or IC₅₀ values) of this compound at the dopamine transporter (DAT) and the serotonin transporter (SERT) are not available in the reviewed literature. While it is established that substituted amphetamines generally interact with these transporters, the specific binding affinities for this compound have not been published. Current time information in Fresno County, US.

Evaluation of Neurotransmitter Release Modulating Effects

There are no specific in-vitro studies available that evaluate the capacity of this compound to act as a releasing agent for dopamine, serotonin, or other neurotransmitters. The general mechanism for amphetamine-induced neurotransmitter release involves the drug acting as a substrate for monoamine transporters, leading to reverse transport of the neurotransmitter from the presynaptic terminal. nih.govnih.govnih.gov However, the efficacy of this compound in this process has not been specifically quantified.

Receptor Binding Profiling and Affinity Studies

A detailed receptor binding profile for this compound is not available in the scientific literature.

Radioligand Binding Assays (e.g., 5-HT6R, D3R, Histamine (B1213489) H1, H3, H4 Receptors)

No data from radioligand binding assays for this compound at the 5-HT₆, D₃, or histamine H₁, H₃, and H₄ receptors could be located. Therefore, its affinity for these specific molecular targets remains uncharacterized.

Functional Assays for Receptor Agonism/Antagonism in Cell Lines

Information from functional assays conducted in cell lines to determine whether this compound acts as an agonist or antagonist at various receptors is not available.

Enzymatic Interactions and Modulatory Effects of this compound (In Vitro Studies)

The in vitro enzymatic interactions of this compound, also known as 3-chlorophentermine, have not been extensively documented in publicly available scientific literature. However, by examining the structure-activity relationships of related substituted amphetamines and phentermine itself, we can infer its likely interactions with key enzymes, particularly monoamine oxidase (MAO).

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. wikipedia.org There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. nih.gov MAO-A preferentially metabolizes serotonin and is inhibited by low concentrations of clorgyline, while MAO-B favors phenethylamine (B48288) and is selectively inhibited by l-deprenyl. nih.gov

Studies on the parent compound, phentermine, have shown that it acts as a competitive inhibitor of MAO-A. In rat tissues, phentermine inhibited MAO-A with a Kᵢ value of 85-88 µM. nih.gov Further studies on recombinant human MAO-A and MAO-B revealed that phentermine competitively inhibits both isoforms, with Kᵢ values of 498 µM for MAO-A and 375 µM for MAO-B. nih.gov These findings suggest that phentermine is a weak inhibitor of both human MAO isoforms.

The introduction of a halogen atom, such as chlorine, onto the phenyl ring of an amphetamine derivative can significantly alter its pharmacological profile, including its interaction with monoamine transporters and enzymes. For example, para-chlorination of amphetamine has been shown to increase its serotonergic activity. frontiersin.org While direct data on the 3-chloro substitution of phentermine is scarce, a study on meta-substituted N-ethylamphetamines, which included a chloro-substituted compound, suggested that these compounds act as indirectly acting sympathomimetic amines. psu.edu This indirect action is often associated with the inhibition of monoamine uptake or the release of monoamines, which can be influenced by MAO inhibition.

It is plausible that the 3-chloro substitution on the phenyl ring of phentermine would modulate its inhibitory activity on MAO-A and MAO-B. The electron-withdrawing nature of the chlorine atom could influence the binding affinity of the compound to the active site of the enzyme. However, without direct experimental data, the precise IC₅₀ or Kᵢ values for this compound remain speculative.

Table of In Vitro MAO Inhibition Data for Phentermine

EnzymeSpeciesInhibitorKᵢ (µM)Inhibition Type
MAO-ARatPhentermine85-88Competitive
MAO-AHumanPhentermine498Competitive
MAO-BHumanPhentermine375Competitive

This table presents data for the parent compound, phentermine, as direct in vitro enzymatic inhibition data for this compound is not currently available in the reviewed literature.

Metabolic Pathways in in Vitro and Animal Models

Identification of Primary Metabolic Transformations

There is no specific information available from in vitro or animal model studies to definitively identify the primary metabolic transformations of 1-(3-Chlorophenyl)propan-2-amine.

Phase I Reactions: Hydroxylation and N-Dealkylation

No studies were found that specifically detail the hydroxylation or N-dealkylation of this compound.

Phase II Reactions: Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Specific data on the conjugation of this compound with moieties such as glucuronic acid or sulfate (B86663) are not documented in the available literature.

In Vitro Metabolic Stability Assessments

Comprehensive in vitro metabolic stability assessments for this compound have not been published.

Comparative Studies Using Liver Microsomes from Various Species (e.g., Rat, Mouse, Dog)

No comparative metabolic stability data for this compound in liver microsomes from different species such as rats, mice, or dogs could be located.

Reactive Metabolite Trapping Techniques Using Nucleophiles

There are no published studies that have employed reactive metabolite trapping techniques to identify potentially reactive intermediates formed during the metabolism of this compound.

Cytochrome P450 Enzyme Involvement Profiling

Specific information identifying which cytochrome P450 (CYP) isoenzymes are involved in the metabolism of this compound is not available.

In Vivo Metabolite Identification in Animal Models

The elucidation of metabolic pathways of xenobiotics in animal models is a critical step in understanding their pharmacokinetic and pharmacodynamic profiles. For the compound this compound, while direct and exhaustive studies on its in vivo metabolite profiling are not extensively documented in publicly available literature, insights can be drawn from research on structurally analogous compounds, particularly other chloroamphetamines and phenylpropan-2-amine derivatives. These studies, primarily conducted in rodents, provide a foundational understanding of the likely metabolic transformations this compound undergoes.

The analysis of metabolites excreted in biological samples, such as urine and feces, is a cornerstone of in vivo metabolism studies. For amphetamine and its analogues, urine is the primary matrix for identifying a wide array of metabolic products. The metabolic fate of these compounds is largely governed by enzymatic processes in the liver, leading to the formation of more polar, water-soluble metabolites that can be readily excreted.

Based on the established metabolic pathways of similar compounds, the anticipated metabolites of this compound in animal models, such as rats, would likely result from several key biotransformation reactions: aromatic hydroxylation, aliphatic hydroxylation, N-oxidation, and deamination.

Aromatic Hydroxylation: A crucial metabolic pathway for many phenyl-containing compounds is the hydroxylation of the aromatic ring. In the case of the structurally related compound 3-chloroamphetamine (3-CA), rapid metabolism via para-hydroxylation has been observed in rodents. wikipedia.org This suggests that a primary metabolite of this compound would be a hydroxylated derivative on the phenyl ring. The hydroxylation is typically catalyzed by cytochrome P450 (CYP450) enzymes.

Aliphatic Hydroxylation: The propyl side chain of this compound is also susceptible to hydroxylation. This can occur at the benzylic position (the carbon atom attached to the phenyl ring) or at the terminal methyl group. For other amphetamine-like substances, β-hydroxylation is a known metabolic route, leading to the formation of norephedrine-like metabolites. nih.gov

N-Oxidation: The primary amine group can undergo oxidation to form N-hydroxy and nitroso metabolites. This is a common pathway for primary and secondary amines and contributes to the diversification of the metabolite profile.

Deamination: Oxidative deamination of the primary amine group is another significant metabolic pathway for amphetamines. This process leads to the formation of a ketone, in this case, 1-(3-chlorophenyl)propan-2-one. This ketone can then undergo further reduction to the corresponding alcohol.

While a specific excretion profile with quantitative data for this compound is not available, the table below outlines the probable metabolites based on the known metabolism of structurally related amphetamine derivatives. The identification and quantification of these metabolites in biological samples would typically be performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Predicted In Vivo Metabolites of this compound in Animal Models

Metabolite Metabolic Pathway Description
4-Hydroxy-1-(3-chlorophenyl)propan-2-amineAromatic HydroxylationHydroxylation of the phenyl ring at the position para to the propyl-2-amine group.
2-Hydroxy-1-(3-chlorophenyl)propan-2-amineAromatic HydroxylationHydroxylation of the phenyl ring at a position ortho to the propyl-2-amine group.
1-(3-Chlorophenyl)propan-1-ol-2-amineAliphatic HydroxylationHydroxylation of the benzylic carbon of the propyl side chain.
1-(3-Chlorophenyl)propan-2-ol-2-amineAliphatic HydroxylationHydroxylation of the carbon bearing the amino group.
N-Hydroxy-1-(3-chlorophenyl)propan-2-amineN-OxidationOxidation of the primary amine to a hydroxylamine.
1-(3-Chlorophenyl)propan-2-oneOxidative DeaminationRemoval of the amine group to form a ketone.
1-(3-Chlorophenyl)propan-2-olReduction of KetoneReduction of the ketone metabolite formed from deamination.

It is important to note that the relative abundance of these metabolites can vary depending on the animal species, the dose administered, and the route of administration. Further research involving the administration of this compound to animal models and subsequent analysis of excreted biological fluids is necessary to definitively characterize its in vivo metabolite profile.

Chemical Derivatives and Structure Activity Relationship Sar Studies

Systematic Chemical Modifications of the 1-(3-Chlorophenyl)propan-2-amine Scaffold

The this compound molecule serves as a foundational structure for extensive chemical exploration. Modifications to this scaffold are key to understanding its pharmacological profile. Key structural features, including the nature of the terminal amine, the size of the α-substituent, and the position of aromatic substituents, have been shown to significantly impact its action, such as whether it functions as a releasing agent or a reuptake inhibitor, and its selectivity for different transporters. nih.gov

Early structure-activity relationship studies have provided several key insights:

Oxidation: The oxidation of the β-hydroxyl group of related compounds, like cathine, to a ketone (as in cathinone) enhances its stimulant properties. nih.gov

α-Demethylation: Removal of the methyl group at the alpha position can abolish certain behavioral actions while retaining others, such as dopamine-releasing activity. nih.gov

Aryl Substitution: The introduction of substituents onto the aromatic ring can reduce or eliminate amphetamine-like stimulant actions. nih.gov

N-Monomethylation: Similar to how amphetamine is converted to the more potent methamphetamine, N-monomethylation of the amine group in related structures like cathinone (B1664624) enhances potency. nih.gov

These principles of modification are directly applicable to the this compound scaffold, guiding the synthesis of new derivatives with altered activity profiles.

Influence of Substituent Position and Nature on Receptor Binding and Biological Activity

The position and electronic properties of substituents on the phenyl ring are critical determinants of a molecule's biological activity and receptor binding affinity.

The chlorine atom at the 3-position (meta-position) of the phenyl ring in this compound is a crucial feature. The electron-withdrawing nature of chlorine can increase the molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier and interact with target proteins. researchgate.net Research on related compounds has shown that substituents at the meta and para positions of a phenyl ring play a critical role in binding affinity. nih.gov For instance, in a class of compounds known as substituted benzamides, polar, hydrogen-bond-accepting substituents at the meta-position were found to enhance binding affinity. nih.gov

Generally, for related structures, substitutions at the 2- (ortho) and 3- (meta) positions of the aromatic ring tend to result in more active compounds than substitutions at the 4- (para) position. mdpi.com The chlorine substituent is often considered favorable for activity. mdpi.com However, the presence of a halogen like chlorine does not guarantee a specific biological effect; its influence must be determined empirically for each compound and its target. researchgate.net

Table 1: Influence of Substituent Position on Biological Activity in Related Compounds

Substituent PositionGeneral Effect on ActivityReference
2- (ortho)Generally more active mdpi.com
3- (meta)Generally more active; Polar groups can enhance binding nih.govmdpi.com
4- (para)Generally less active than 2- or 3-substituted mdpi.com

Exploration of Related Compound Classes and Their SAR

To fully understand the SAR of this compound, it is instructive to examine related classes of compounds.

This compound is a substituted phenethylamine (B48288). wikipedia.org The phenethylamine scaffold is the backbone for many biologically active compounds, including hormones and neurotransmitters. nih.gov SAR studies on phenethylamine derivatives have shown that substitutions on the phenyl ring, the ethyl sidechain, and the amino group can drastically alter their pharmacological properties. wikipedia.org

For example, in a series of β-phenethylamine analogs evaluated at the human trace amine-associated receptor 1 (hTAAR1), increasing the steric bulk at the amino nitrogen (e.g., through N-dimethylation) and at the 4-position of the aromatic ring led to ligands with low efficacy. nih.gov Studies on 1,2-diarylethylamines as N-methyl-D-aspartate (NMDA) receptor antagonists have also yielded compounds with significant polypharmacological profiles, showing affinities for dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. proquest.com

Cathinones are structurally similar to this compound, with the primary difference being the presence of a ketone group at the β-position of the side chain. wikipedia.org This class of compounds, which includes the parent compound bupropion (B1668061), a drug used for depression and smoking cessation, has been extensively studied. europa.eu

The SAR of synthetic cathinones is well-documented. Key findings include:

The (S)-enantiomer is typically more potent than the (R)-enantiomer. nih.gov

N-alkylation, particularly N-methylation, often increases potency. nih.gov

Substitutions on the aromatic ring can modulate activity and selectivity for different monoamine transporters. nih.gov

The structural relationship allows for informed predictions about how modifications to the this compound structure might alter its activity, drawing parallels from the established SAR of cathinones.

Modifications involving N-substitution and further ring substitution of the this compound core have been explored to generate novel compounds. N-substitution involves adding alkyl or other groups to the nitrogen atom of the amine. For instance, N-methylated and N-ethylated derivatives have been synthesized. Ring-substitution involves adding other functional groups to the chlorophenyl ring.

Research on related structures provides insight into the effects of these changes. For example, N-methylation of amphetamine to methamphetamine enhances its stimulant potency. nih.gov Similarly, studies on N-substituted indole (B1671886) derivatives based on the structure of YC-1, a compound with vasodilatory effects, showed that the nature of the N-substituent was critical for activity. nih.gov

Ring-substituted derivatives of ketamine, another related arylalkylamine, have been synthesized with substituents like methyl (Me), methoxy (B1213986) (OMe), and trifluoromethyl (CF₃) at various positions on the benzene (B151609) ring to explore the impact of lipophilic and electronic properties on activity. mdpi.com These studies provide a framework for understanding how similar substitutions on the this compound ring might influence its biological profile.

Table 2: Examples of N-Substituted and Ring-Substituted Derivatives

Compound NameBase ScaffoldType of SubstitutionReference
N-[1-(3-chlorophenyl)propan-2-yl]thiolan-3-amineThis compoundN-Substituted nih.gov
1-(3-chlorophenyl)-2-(methylamino)propan-1-oneCathinoneN-Substituted simsonpharma.com
1-(3-chlorophenyl)-2-(ethylamino)propan-1-oneCathinoneN-Substituted simsonpharma.com
2-Amino-2-(4-chlorophenyl)cyclohexan-1-oneNorketamineRing-Substituted mdpi.com
2-Amino-2-(3-(trifluoromethoxy)phenyl)cyclohexan-1-oneNorketamineRing-Substituted mdpi.com

Advanced Analytical Methodologies in Chemical Research of 1 3 Chlorophenyl Propan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of molecular structures. For 1-(3-Chlorophenyl)propan-2-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For the hydrochloride salt of this compound, specific chemical shifts and coupling patterns have been identified. restek.com The protons on the carbon adjacent to the amine nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom. openstax.org

A certified reference material certificate for 1-(3-Chlorophenyl)-2-propanamine hydrochloride provides the following ¹H NMR data in Deuterated Chloroform (CDCl₃) restek.com:

δ 1.12 (3H, d, J = 6.6 Hz): This signal corresponds to the three protons of the methyl (CH₃) group. It appears as a doublet due to coupling with the single adjacent proton on the chiral center.

δ 2.71 (1H, dd, J = 8.6, 13.4 Hz): This signal represents one of the two protons on the benzyl (B1604629) (CH₂) group. It appears as a doublet of doublets due to geminal coupling with the other CH₂ proton and vicinal coupling with the methine (CH) proton.

δ 3.02 (1H, dd, J = 5.6, 13.4 Hz): This corresponds to the second proton of the benzyl (CH₂) group, also appearing as a doublet of doublets.

δ 3.44 (1H, m): This multiplet represents the single proton on the chiral carbon (CH), coupled to the adjacent methyl and benzyl protons.

δ 7.23 (1H, d, J = 7.5 Hz) and 7.32-7.39 (3H, m): These signals correspond to the four protons on the 3-chlorophenyl ring.

Table 1: ¹H NMR Spectral Data for this compound Hydrochloride restek.com
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.12Doublet (d)3H6.6-CH₃
2.71Doublet of Doublets (dd)1H8.6, 13.4-CH₂- (one proton)
3.02Doublet of Doublets (dd)1H5.6, 13.4-CH₂- (one proton)
3.44Multiplet (m)1H--CH-
7.23Doublet (d)1H7.5Aromatic-H
7.32-7.39Multiplet (m)3H-Aromatic-H

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. While specific experimental data for this compound is not readily available in the provided search results, expected chemical shift ranges can be predicted based on general principles and data for similar compounds. docbrown.infowisc.edu The carbon atoms are influenced by the electronegativity of adjacent atoms (Cl, N) and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Methyl (-CH₃)20-25Aliphatic carbon adjacent to a chiral center.
Benzyl (-CH₂)40-45Aliphatic carbon adjacent to the aromatic ring.
Methine (-CH-)45-55Aliphatic carbon bonded to the nitrogen atom. openstax.orgdocbrown.info
Aromatic (C-Cl)130-135Aromatic carbon directly bonded to chlorine.
Aromatic (C-H)125-130Aromatic carbons bonded to hydrogen.
Aromatic (C-C)140-145Aromatic carbon bonded to the propyl side chain.

Mass Spectrometry (MS): GC-MS, LC-MS/MS, and ESI+ Mode

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of volatile and thermally stable compounds like amphetamine derivatives. jfda-online.com Often, derivatization is employed to improve the chromatographic properties and produce characteristic fragmentation patterns. sigmaaldrich.comnih.govnih.gov For instance, the N-acetyl derivative of this compound has been analyzed by GC-MS. restek.com This process involves separating the derivatized compound on a GC column before it enters the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint, with characteristic fragments that help in structural confirmation. A common fragmentation pathway for amphetamine-like molecules is α-cleavage, where the bond between the carbon atoms alpha and beta to the nitrogen atom is broken. openstax.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method, particularly useful for analyzing compounds in complex mixtures, such as biological fluids. restek.comresearchgate.netnih.gov This technique is ideal for impurity and metabolite profiling. The sample is first separated by liquid chromatography, and then the analyte of interest is ionized, selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity. nih.gov For amines, Electrospray Ionization (ESI) in the positive ion mode (ESI+) is typically employed, as the amine group is readily protonated to form a positive ion ([M+H]⁺). researchgate.netnih.gov

Table 3: Mass Spectrometry Techniques and Applications for this compound
TechniqueIonization ModeApplicationKey Information Provided
GC-MSElectron Ionization (EI)Identification and purity (often after derivatization)Molecular weight confirmation, fragmentation pattern for structural elucidation. restek.comresearchgate.net
LC-MS/MSESI+Impurity profiling, metabolite analysis, quantification in complex matricesHigh sensitivity and selectivity, structural information of impurities/metabolites, accurate quantification. restek.comresearchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. orgchemboulder.comwikieducator.org For this compound, a primary amine, the IR spectrum is expected to show several characteristic peaks. openstax.orgwpmucdn.comrockymountainlabs.com

N-H Stretch: Primary amines typically show two distinct bands in the region of 3500-3300 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are generally sharper and less intense than the O-H stretching bands of alcohols. openstax.orgorgchemboulder.com

N-H Bend: A bending (scissoring) vibration for the primary amine (-NH₂) group is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring, including C-H stretches above 3000 cm⁻¹ and C=C ring stretches between 1600-1450 cm⁻¹, would also be present.

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound
Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
N-H StretchPrimary Amine (-NH₂)3500 - 3300 (two bands)Asymmetric and symmetric stretching. orgchemboulder.com
C-H Stretch (Aromatic)Aryl-H> 3000
C-H Stretch (Aliphatic)Alkyl-H< 3000
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580 orgchemboulder.com
C=C Stretch (Aromatic)Aromatic Ring1600 - 1450
C-N StretchAliphatic Amine1250 - 1020 orgchemboulder.com
C-Cl StretchAryl-Cl800 - 600

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds and other chemical substances. sielc.comoup.comukim.mk Reversed-phase HPLC (RP-HPLC) is the most common mode used for amphetamine-like compounds. sielc.comphenomenex.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org

For this compound, an RP-HPLC method would separate the compound from more polar and less polar impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram detected at a specific UV wavelength (e.g., 220 nm or 254 nm). oup.comosaka-soda.co.jp Method parameters such as the mobile phase composition (including pH and organic modifier), column temperature, and flow rate are optimized to achieve good resolution between the main compound and any potential impurities. ukim.mk The use of a buffer is important to control the ionization state of the amine, ensuring consistent retention and good peak shape. chromatographyonline.com

Table 5: Typical RP-HPLC Parameters for Purity Analysis of Amphetamine-like Compounds
ParameterTypical ConditionPurpose
ColumnC18, 5 µm (e.g., 250 x 4.6 mm)Provides hydrophobic interaction for separation. phenomenex.comsigmaaldrich.com
Mobile PhaseAcetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate)Elutes compounds based on polarity. Buffer controls pH. sielc.comukim.mkwikipedia.org
Elution ModeIsocratic or GradientGradient elution is often used to separate impurities with a wide range of polarities. oup.comnih.gov
Flow Rate1.0 - 1.5 mL/minControls the speed of the separation. oup.comukim.mk
DetectionUV at 220 nm or 254 nmThe aromatic ring allows for UV detection. oup.comosaka-soda.co.jp
TemperatureAmbient or controlled (e.g., 30-40 °C)Affects retention time and peak shape. ukim.mk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity and Metabolite Profiling

While HPLC-UV is excellent for purity assessment, it may not be able to identify unknown impurities. LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it the definitive tool for impurity and metabolite profiling. researchgate.netwikieducator.org This is particularly important in pharmaceutical development and forensic analysis. openstax.org

In this application, the components separated by the LC system are introduced into the mass spectrometer. The MS provides the molecular weight of the impurities, and tandem MS (MS/MS) can be used to fragment the impurity ions to gain structural information. This allows for the identification of process-related impurities (from the synthesis), degradation products (from storage), and metabolites (from biological systems). researchgate.net For instance, studies on related compounds like bupropion (B1668061) have used LC-MS to characterize degradation impurities formed under stress conditions. researchgate.netsielc.com Similarly, LC-MS/MS is the standard method for detecting and quantifying amphetamines and their metabolites in biological samples like urine and plasma. nih.govoup.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) stands as a pivotal, non-destructive analytical technique for the determination of the atomic and molecular structure of a crystal. In the context of the chemical research of this compound, also known as m-chloroamphetamine, XRD would be the definitive method for elucidating its three-dimensional crystalline architecture. This technique involves directing a beam of X-rays onto a crystalline sample of the compound and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the specific crystalline solid, acting as a fingerprint of its atomic arrangement.

The analysis of this pattern allows for the determination of the crystal lattice parameters, which are the dimensions of the unit cell (the basic repeating structural unit of a crystalline solid), and the space group, which describes the symmetry of the crystal. For this compound, this data would reveal crucial information about the conformation of the molecule in the solid state, including the orientation of the chlorophenyl ring relative to the propan-2-amine side chain, as well as the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal.

Despite the foundational importance of this technique, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental X-ray diffraction data for this compound or its hydrochloride salt (CAS Number: 35378-15-5). caymanchem.comglpbio.comresearchgate.netwikipedia.orgtargetmol.com This indicates that the single crystal structure of this compound has likely not been determined and/or deposited in these resources.

While experimental data is not available, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from a successful XRD analysis of this compound hydrochloride.

Hypothetical Crystallographic Data for this compound Hydrochloride

Parameter Hypothetical Value
Chemical FormulaC₉H₁₃Cl₂N
Formula Weight206.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.50
b (Å)8.25
c (Å)12.10
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1009.7
Z4
Density (calculated) (g/cm³)1.355
Note: This table is for illustrative purposes only and does not represent experimentally determined data.

The detailed structural insights provided by XRD are invaluable for understanding the physicochemical properties of this compound, such as its melting point, solubility, and stability. Furthermore, this information is critical in the field of medicinal chemistry for structure-based drug design and in forensic science for the unambiguous identification of the substance. The absence of such data highlights a gap in the comprehensive characterization of this compound.

Directions for Future Academic Research on 1 3 Chlorophenyl Propan 2 Amine

Further Elucidation of Stereoisomer-Specific Biological Activities

The biological activity of chiral compounds is often highly dependent on their stereochemistry, with enantiomers frequently exhibiting different potencies and even different pharmacological effects. nih.govresearchgate.net For 1-(3-Chlorophenyl)propan-2-amine, a chiral molecule, a critical avenue of future research is the detailed characterization of the biological activities of its individual stereoisomers, (S)-1-(3-chlorophenyl)propan-2-amine and (R)-1-(3-chlorophenyl)propan-2-amine.

While studies on related halogenated amphetamines have highlighted the importance of stereochemistry in their interactions with monoamine transporters, specific data for the 3-CA enantiomers remains less comprehensive. nih.gov Future research should systematically evaluate each stereoisomer's affinity and efficacy at the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov This would involve in vitro binding assays and functional uptake and release assays using rat brain synaptosomes or cell lines expressing the human transporters. nih.govacs.org Such studies would clarify whether the approximately 10-fold preference for catecholamine release over serotonin release observed with the racemic mixture is shared by both enantiomers or if one is more selective. wikipedia.org

Comparative studies on the in vivo effects of each isomer on locomotor activity, neurotransmitter levels in specific brain regions, and potential for neurotoxicity are also essential. It is known that for the related compound para-chloroamphetamine (PCA), stereochemistry does not significantly alter covalent binding to microsomal proteins, which is linked to its neurotoxicity. nih.gov However, subtle differences in metabolism or transporter interaction could lead to different neurotoxic profiles for the 3-CA isomers, a hypothesis that requires rigorous testing.

Advanced Computational Modeling for Precise Mechanism Prediction

Computational methods, such as molecular docking and molecular dynamics simulations, offer powerful tools to predict and visualize the interactions of ligands with their biological targets at an atomic level. nih.govfrontiersin.orgmdpi.com Future research should leverage these advanced computational models to gain a more precise understanding of how this compound binds to and modulates monoamine transporters.

Homology models of the human serotonin, dopamine, and norepinephrine transporters, often based on the crystal structure of the bacterial leucine transporter (LeuT), can serve as the foundation for these studies. nih.govfrontiersin.orgresearchgate.net Docking simulations can predict the binding poses of the (R)- and (S)-enantiomers of 3-CA within the central substrate-binding site (S1) of each transporter. nih.gov These studies can identify key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts, explaining the compound's affinity and selectivity profile.

Molecular dynamics simulations can then be employed to study the stability of these binding poses over time and to model the conformational changes in the transporter that lead to substrate release. nih.govfrontiersin.org By simulating the entire transport cycle, researchers can gain insights into the specific molecular determinants that distinguish releasing agents like 3-CA from reuptake inhibitors. acs.org Comparing the simulated interactions of 3-CA with those of its more neurotoxic isomer, PCA, could reveal subtle differences in binding or transporter dynamics that underlie their distinct toxicological profiles.

Computational TechniqueApplication for this compound ResearchPotential Insights
Homology Modeling Create 3D structures of human DAT, NET, and SERT. nih.govProvides the structural framework for docking and simulation studies.
Molecular Docking Predict the binding orientation of (R)- and (S)-3-CA in the transporter binding sites. mdpi.comIdentifies key interacting amino acid residues and explains binding affinity/selectivity.
Molecular Dynamics Simulate the dynamic behavior of the transporter-ligand complex over time. frontiersin.orgReveals the stability of binding poses and the conformational changes involved in neurotransmitter release.
QSAR Modeling Develop quantitative structure-activity relationship models.Predicts the activity of novel derivatives based on their chemical structure.

Development of Novel and Sustainable Synthetic Pathways

While classic synthetic routes to amphetamine analogues are well-established, there is a growing need for novel and more sustainable synthetic pathways. researchgate.netmdpi.com Future research in the chemical synthesis of this compound should focus on developing "green" methodologies that minimize waste, reduce energy consumption, and utilize safer reagents. researchgate.netscielo.br

One promising area is the exploration of chemoenzymatic routes. researchgate.netscielo.br Biocatalysis, using isolated enzymes or whole microorganisms, can offer high stereoselectivity, allowing for the direct synthesis of the desired enantiomer and avoiding the need for chiral resolution of a racemic mixture. scielo.br This approach aligns with the principles of green chemistry by operating under mild reaction conditions and reducing the use of hazardous stoichiometric reagents. tudelft.nl

Exploration of New Derivative Classes with Tuned Pharmacological Profiles

The structure of this compound serves as a valuable scaffold for the design of new molecules with tailored pharmacological properties. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its interaction with monoamine transporters. nih.govsemanticscholar.org

Future research should systematically explore the effects of:

Aromatic Ring Substitution: Introducing different substituents at various positions on the phenyl ring can modulate potency and selectivity. Studies on other chloro-substituted amphetamines show that the position of the halogen significantly impacts activity. wikipedia.orgwikipedia.org

N-Alkylation: Adding or modifying alkyl groups on the amine nitrogen can alter the compound's activity. For example, N-methylation of PCA to PCMA results in a slightly less potent but still neurotoxic compound. wikipedia.org Exploring a range of N-substituents could shift the balance between releasing and uptake-inhibiting properties.

Side Chain Modification: Altering the length or structure of the propane (B168953) side chain can also have a profound impact. For instance, increasing the size of the molecule can shift its activity from a transporter substrate (releaser) to a transporter inhibitor. acs.org

By creating and testing libraries of new derivatives, researchers can aim to develop compounds with specific profiles, such as highly selective dopamine/norepinephrine releasing agents with minimal serotonin activity, or dual-action ligands that combine uptake inhibition at one transporter with release at another. acs.orgglobalresearchonline.netresearchgate.net This exploration could lead to novel pharmacological tools or even templates for therapeutic agents.

Deeper Characterization of In Vitro Metabolic Fate and Cross-Species Differences

Understanding the metabolic fate of this compound is critical for interpreting its pharmacological and toxicological data. nih.gov It is known that the meta-chloro position of 3-CA is susceptible to para-hydroxylation, a rapid metabolic process that can prevent the neurotoxicity seen with its isomer, PCA. wikipedia.org When this metabolic pathway is inhibited, 3-CA exhibits neurotoxicity comparable to PCA. wikipedia.orgwikipedia.org

Future research should focus on a more detailed in vitro characterization of its metabolism. This includes:

Identifying Specific CYP450 Isozymes: Using human liver microsomes and a panel of recombinant cytochrome P450 (CYP) enzymes, the specific isoforms responsible for the hydroxylation and other potential metabolic transformations of 3-CA can be identified. researchgate.netmdedge.comnih.gov This is crucial, as drug-drug interactions often involve the inhibition or induction of these enzymes. wikipedia.org

Characterizing Metabolites: Advanced analytical techniques like high-resolution mass spectrometry should be used to identify and quantify all major and minor metabolites formed in vitro.

Cross-Species Comparisons: Metabolic studies should be conducted using liver microsomes from different species (e.g., rat, mouse, rabbit, human) to identify potential differences. nih.gov Such differences can explain species-specific variations in pharmacology and toxicity, which is vital for the translation of preclinical animal data to humans. For example, rabbits are resistant to PCA neurotoxicity, which correlates with minimal covalent binding of PCA metabolites in rabbit liver microsomes. nih.gov

Research FocusMethodologyRationale
CYP450 Isoform Identification Incubation with human liver microsomes and recombinant CYP enzymes. nih.govTo pinpoint the specific enzymes responsible for metabolism, predicting potential drug interactions.
Metabolite Structure Elucidation Liquid Chromatography-Mass Spectrometry (LC-MS).To fully characterize the metabolic pathways and identify potentially active or toxic metabolites.
Cross-Species Metabolism Incubation with liver microsomes from various species (rat, rabbit, human). nih.govTo understand species differences in metabolic rates and pathways, aiding in the extrapolation of animal data.

A deeper understanding of these metabolic processes will provide a more complete picture of the compound's disposition and is essential for accurately assessing its potential effects in different biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(3-Chlorophenyl)propan-2-amine, and how can reaction parameters be optimized for higher yields?

  • Answer : The synthesis typically involves reductive amination of 3-chlorophenylacetone using ammonia and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include solvent choice (methanol or THF), temperature control (0–5°C for NaBH₄; 60–80°C for LiAlH₄), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity. Comparative studies with trifluoroketone analogs suggest similar optimization strategies .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 169.07 g/mol for C₉H₁₂ClN). ¹H NMR shows aromatic protons (δ 7.2–7.4 ppm for the chlorophenyl group) and amine protons (δ 1.2–1.5 ppm). ¹³C NMR identifies the quaternary carbon adjacent to the amine. IR spectroscopy verifies N–H stretches (~3300 cm⁻¹). X-ray crystallography with SHELXL software resolves crystal structures if single crystals are obtained .

Q. How do physical properties (e.g., boiling point, pKa) of this compound compare to its structural analogs?

  • Answer : The electron-withdrawing chloro group increases boiling point (predicted ~231°C) compared to methyl-substituted analogs (e.g., 1-(3-methylphenyl)propan-2-amine, boiling point ~231°C). The pKa (~10.2) is slightly lower due to the chloro group’s inductive effects, influencing solubility in polar solvents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The meta-chloro group reduces electron density at the α-carbon, slowing SN2 reactivity. Hammett σ constants (σm-Cl = 0.37) predict this trend. Kinetic studies in solvents like DMSO (polar aprotic) versus ethanol (protic) reveal solvent-dependent activation energies. Isotopic labeling (e.g., ¹⁵N-amine) can track reaction pathways .

Q. How can computational models predict the pharmacokinetic and toxicological profiles of this compound?

  • Answer : Molecular docking (AutoDock Vina) using SMILES strings (C1=CC(=CC(=C1)Cl)CC(N)C) predicts binding to monoamine transporters. QSAR models based on chlorophenyl analogs estimate logP (~2.1) and bioavailability. ADMET tools (SwissADME) highlight potential hepatic metabolism via CYP450 enzymes and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Answer : Discrepancies may arise from assay variability (e.g., cell lines, receptor subtypes). Standardizing protocols (e.g., HEK-293 cells expressing TAAR1) and orthogonal assays (radioligand binding vs. cAMP functional assays) improve reproducibility. Chiral HPLC ensures enantiomeric purity, as stereoisomers may exhibit divergent activities (e.g., R- vs S-forms) .

Q. How does the 3-chlorophenyl group influence interactions with neurotransmitter receptors compared to other halogenated analogs?

  • Answer : The chloro group enhances affinity for serotonin receptors (e.g., 5-HT₂C) compared to fluoro or methyl analogs, as shown in radioligand displacement assays. Electrophysiological studies in neuronal cultures quantify potency (EC₅₀) and efficacy (Emax). Comparative data with 4-chloro analogs reveal positional effects on receptor activation .

Methodological Considerations

  • Synthesis Optimization : Use LiAlH₄ for higher yields in anhydrous THF, but NaBH₄ with methanol is safer for lab-scale synthesis .
  • Analytical Validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish CH₂ and CH₃ groups .
  • Biological Assays : Include positive controls (e.g., m-CPP for serotonin receptor studies) and account for batch-to-batch purity variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.